molecular formula C65H89LuN14O18S2 B612816 Edotreotide lutetium Lu-177 CAS No. 321835-55-6

Edotreotide lutetium Lu-177

Cat. No.: B612816
CAS No.: 321835-55-6
M. Wt: 1595.6 g/mol
InChI Key: XOPYQJXRGHFPOH-NZMVMCJSSA-K
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Description

Lutetium Lu177 Edotreotide is a radiolabeled somatostatin analog used in peptide receptor radionuclide therapy (PRRT). It is specifically designed for the treatment of neuroendocrine tumors that express somatostatin receptors. The compound consists of the radioisotope lutetium-177 chelated to edotreotide, a somatostatin analog that targets somatostatin receptors on tumor cells .

Scientific Research Applications

Lutetium Lu177 Edotreotide has a wide range of scientific research applications, particularly in the fields of medicine and oncology:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lutetium Lu177 Edotreotide involves the chelation of lutetium-177 with edotreotide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Lutetium Lu177 Edotreotide follows Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the product. The process involves:

    Radiolabeling: Large-scale radiolabeling of edotreotide with lutetium-177.

    Automated Synthesis: Use of automated synthesis modules to ensure consistency and reduce human error.

    Sterilization: The final product is sterilized to ensure it is free from microbial contamination.

    Packaging: The product is packaged in single-dose vials for clinical use

Chemical Reactions Analysis

Types of Reactions

Lutetium Lu177 Edotreotide primarily undergoes chelation reactions. The key reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed is the Lutetium Lu177 Edotreotide complex, which is used for therapeutic purposes. Any unbound lutetium-177 or edotreotide is removed during the purification process .

Comparison with Similar Compounds

Properties

CAS No.

321835-55-6

Molecular Formula

C65H89LuN14O18S2

Molecular Weight

1595.6 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)

InChI

InChI=1S/C65H92N14O18S2.Lu/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+2

InChI Key

XOPYQJXRGHFPOH-NZMVMCJSSA-K

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[177Lu+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Lu+3]

sequence

Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

Origin of Product

United States

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